molecular formula C17H22ClN B14392368 N,N-dibenzylpropan-1-amine;hydrochloride CAS No. 90097-06-6

N,N-dibenzylpropan-1-amine;hydrochloride

Katalognummer: B14392368
CAS-Nummer: 90097-06-6
Molekulargewicht: 275.8 g/mol
InChI-Schlüssel: WBZHRGSFZGASDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dibenzylpropan-1-amine;hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of two benzyl groups attached to the nitrogen atom of a propan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzylpropan-1-amine;hydrochloride typically involves the alkylation of propan-1-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the benzyl chloride, resulting in the formation of the dibenzylated product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dibenzylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-dibenzylpropan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-dibenzylpropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The benzyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

    N-ethylethanamine: A secondary amine with an ethyl group attached to the nitrogen atom.

    N-methyl-1-propanamine: A secondary amine with a methyl group attached to the nitrogen atom.

Uniqueness

N,N-dibenzylpropan-1-amine;hydrochloride is unique due to the presence of two benzyl groups, which confer distinct chemical and biological properties. These benzyl groups enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in molecular targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

90097-06-6

Molekularformel

C17H22ClN

Molekulargewicht

275.8 g/mol

IUPAC-Name

N,N-dibenzylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H21N.ClH/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17;/h3-12H,2,13-15H2,1H3;1H

InChI-Schlüssel

WBZHRGSFZGASDR-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.